![molecular formula C12H17N3O3S B7533185 N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamide](/img/structure/B7533185.png)
N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. MS-275 has been extensively studied for its potential therapeutic applications in cancer treatment, as well as in other diseases.
Mécanisme D'action
MS-275 exerts its anticancer effects by inhibiting the activity of N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamides, which results in the accumulation of acetylated histones and the activation of tumor suppressor genes. This leads to the induction of cell cycle arrest and apoptosis in cancer cells. MS-275 also affects non-histone proteins, such as transcription factors, which can further contribute to its therapeutic effects.
Biochemical and physiological effects:
MS-275 has been shown to have a variety of biochemical and physiological effects in cancer cells, including the induction of DNA damage, the inhibition of angiogenesis, and the suppression of metastasis. It has also been shown to modulate the immune system, leading to increased antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MS-275 in lab experiments is its potency and selectivity as an N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamide inhibitor, which allows for precise control over gene expression. However, its use can also have limitations, such as off-target effects on non-histone proteins and the potential for toxicity at high doses.
Orientations Futures
There are several future directions for research on MS-275, including the development of more potent and selective N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamide inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other anticancer agents. Additionally, MS-275 has shown potential for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases, which could be further investigated.
Méthodes De Synthèse
MS-275 can be synthesized through a multi-step process involving the reaction of 4-cyanopyridine with 3-(methylsulfonyl)piperidine, followed by several chemical transformations. The final product is obtained through a crystallization process that yields a white solid.
Applications De Recherche Scientifique
MS-275 has been widely studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. It has shown promising results in inducing cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. Additionally, MS-275 has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(1-methylsulfonylpiperidin-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-19(17,18)15-8-2-3-11(9-15)14-12(16)10-4-6-13-7-5-10/h4-7,11H,2-3,8-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGXWUIFFWNHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.